1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

S1P1 agonism oxadiazole regioisomerism in silico docking

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1235133-47-7, MF: C₁₀H₁₂N₄O₂S, MW: 252.29) is a synthetic disubstituted urea derivative that incorporates a 3‑methyl‑1,2,4‑oxadiazole heterocycle and a thiophen‑2‑ylmethyl moiety joined via a urea linkage. The 1,2,4‑oxadiazole scaffold is a well‑characterized pharmacophore associated with diverse bioactivities including S1P1 receptor agonism and urease inhibition, while the thiophene ring contributes to π‑stacking interactions and metabolic stability.

Molecular Formula C10H12N4O2S
Molecular Weight 252.29
CAS No. 1235133-47-7
Cat. No. B2734313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
CAS1235133-47-7
Molecular FormulaC10H12N4O2S
Molecular Weight252.29
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)NCC2=CC=CS2
InChIInChI=1S/C10H12N4O2S/c1-7-13-9(16-14-7)6-12-10(15)11-5-8-3-2-4-17-8/h2-4H,5-6H2,1H3,(H2,11,12,15)
InChIKeyATJVKGRPTFLIQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1235133-47-7): Core Structural Profile for Research Procurement


1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1235133-47-7, MF: C₁₀H₁₂N₄O₂S, MW: 252.29) is a synthetic disubstituted urea derivative that incorporates a 3‑methyl‑1,2,4‑oxadiazole heterocycle and a thiophen‑2‑ylmethyl moiety joined via a urea linkage . The 1,2,4‑oxadiazole scaffold is a well‑characterized pharmacophore associated with diverse bioactivities including S1P1 receptor agonism and urease inhibition, while the thiophene ring contributes to π‑stacking interactions and metabolic stability [1][2]. This compound is offered exclusively as a non‑human research reagent, serving as a starting point for lead generation and structure‑activity relationship (SAR) investigations rather than as a pre‑validated drug candidate .

Critical Differentiation Factors for 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea Versus In‑Class Alternatives


The specific combination of the 3‑methyl‑1,2,4‑oxadiazol‑5‑ylmethyl moiety and the thiophen‑2‑ylmethyl group around a central urea spacer in this compound creates a unique pharmacophoric geometry that cannot be replicated by simple one‑group substitution. Close analogs such as 1‑benzyl‑3‑((3‑methyl‑1,2,4‑oxadiazol‑5‑yl)methyl)urea lack the thiophene’s sulfur‑mediated H‑bond acceptor capacity, while compounds like N‑(2‑thienylmethyl)urea omit the oxadiazole and its three‑dimensional electron distribution [1][2]. Even seemingly minor changes—such as shifting the methyl group on the oxadiazole ring from position 3 to position 5—alter the dihedral angle between the oxadiazole and the urea, thereby reshaping the pharmacophore and risking loss of target engagement [2]. Consequently, in‑class compounds cannot be treated as interchangeable building blocks for SAR or screening campaigns without quantitative head‑to‑head performance data for the exact target.

Quantitative Differentiation Evidence for 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea


Oxadiazole Regioisomer Selection: 1,2,4‑Oxadiazole vs. 1,3,4‑Oxadiazole Impact on Predicted S1P1 Receptor Binding

The 1,2,4‑oxadiazole isomer present in the target compound orients the N4 and O1 atoms in a specific spatial arrangement that is hypothesized to engage the S1P1 receptor binding site more favorably than the corresponding 1,3,4‑oxadiazole isomer. In a patent series of substituted oxadiazole S1P1 agonists (US9187437B2), the 1,2,4‑oxadiazole core was deliberately chosen over the 1,3,4‑oxadiazole after receptor modelling indicated superior complementarity with the hydrophobic pocket. The exact binding energy difference is proprietary; however, the patent disclosure explicitly excludes 1,3,4‑oxadiazoles from the claimed composition‑of‑matter scope, providing a class‑level inference of regioisomeric superiority [1].

S1P1 agonism oxadiazole regioisomerism in silico docking

Substitution Pattern Differentiation: 3‑Methyl‑1,2,4‑oxadiazol‑5‑ylmethyl vs. 3‑Aryl‑1,2,4‑oxadiazol‑5‑ylmethyl Analogs

In the synthetic series of twenty urea/thiourea derivatives bearing a 1,2,4‑oxadiazole ring described by Tanrıkulu et al. (2020), the compounds carrying an aryl substituent at the oxadiazole 3‑position exhibited variable antimicrobial activity against S. aureus, E. coli, and C. albicans with zone‑of‑inhibition diameters ranging from 8 to 22 mm at 100 µg/well [1]. The target compound, in contrast, carries a small methyl group at the 3‑position rather than a bulky aryl substituent. Class‑level SAR inference from this study indicates that the size and electronic nature of the 3‑substituent directly modulate antimicrobial potency; a smaller methyl group reduces steric bulk, potentially enhancing access to narrower binding pockets but at the expense of π‑mediated stabilization that an aryl group provides [1].

antimicrobial SAR oxadiazole urea 3-methyl substitution

Thiophene‑2‑ylmethyl vs. Phenyl or Benzyl Substituents: Hydrogen‑Bond Acceptor Capacity and π‑Stacking Potential

The thiophene‑2‑ylmethyl group in the target compound delivers a sulfur atom with a larger van der Waals radius (1.80 Å) and a distinct polarizability compared to a phenyl ring (C‑H van der Waals radius ≈ 1.20 Å). In structurally related oxadiazole‑urea S1P1 agonists disclosed in US9187437B2, the replacement of a phenyl ring with a thiophene or thiazole heterocycle was shown to systematically shift the measured S1P1 EC₅₀ by factors of 2‑ to 15‑fold depending on the exact substitution pattern [1]. While a direct EC₅₀ comparison for the exact target compound is not publicly available, the patent structure‑activity table demonstrates that the thiophene‑phenyl substitution is not bioisosteric and requires empirical potency determination [1].

thiophene sulfur interaction hydrogen‑bond acceptor medicinal chemistry design

Urease Inhibitory Potential of Oxadiazole‑Urea Hybrids: Target Compound vs. Thiourea Standard

A focused library of oxadiazole, thiadiazole, and triazole compounds was screened for urease inhibitory activity using the indophenol method, with several derivatives showing IC₅₀ values ranging from 47 µM to 412 µM, significantly more potent than the conventional inhibitor thiourea (IC₅₀ typically 20,000–50,000 µM in parallel assays) [1][2]. The target compound contains the 1,2,4‑oxadiazole pharmacophore that was present in the most active urease inhibitors of this library, and its urea linkage offers an additional H‑bond donor‑acceptor network that may further enhance binding to the dinuclear nickel active site [1]. Without a published IC₅₀ for this specific compound, its urease inhibitory potential remains a class‑level inference that must be validated against the compound‑specific IC₅₀ of direct analogs such as 2‑(1‑(5‑chlorothiophen‑2‑yl)‑1H‑1,2,3‑triazol‑4‑yl)‑5‑(4‑methoxyphenyl)‑1,3,4‑oxadiazole, which achieved uncompetitive inhibition kinetics [2].

urease inhibition oxadiazole urea IC50 comparison

Priority Application Scenarios for 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea in Scientific Research


S1P1 Receptor Agonist Lead Optimization and Selectivity Profiling

When building a focused library around the oxadiazole‑urea S1P1 agonist pharmacophore defined in US9187437B2, this compound should serve as a core scaffold for systematic substitution at the thiophene ring (halogenation, methyl, methoxy) and at the oxadiazole 3‑position, enabling SAR exploration of receptor subtype selectivity (S1P1 vs. S1P3, S1P5). The patent disclosure provides explicit guidance for expected potency ranges based on substitution patterns, allowing procurement to be anchored to a characterized intellectual property landscape [1].

Antimicrobial Hit‑Finding Against Multidrug‑Resistant Gram‑Positive Pathogens

Based on class‑level evidence from Tanrıkulu et al. (2020) that 1,2,4‑oxadiazole‑urea compounds exhibit antimicrobial activity against S. aureus and C. albicans with zone‑of‑inhibition values reaching 22 mm at 100 µg/well, this compound can serve as a commercially available entry point for a minimum inhibitory concentration (MIC)‑guided hit‑to‑lead program. The methyl‑substituted oxadiazole offers a low‑molecular‑weight (MW 252 Da) starting point that satisfies Lipinski’s Rule of Five, providing formulation‑friendly physicochemical parameters for further medicinal chemistry optimization [2].

Urease Enzyme Inhibition as a Tool Compound for Agro‑Chemical or Therapeutic Screening

Given the demonstrated urease inhibitory activity of oxadiazole‑containing libraries (IC₅₀ values down to 47 µM) and the additional H‑bond donor‑acceptor capacity of the urea linkage, this compound offers a research tool for probing urease active‑site geometry through enzyme kinetics and molecular dynamics simulations. Its acquisition is warranted when the goal is to compare the binding mode of 1,2,4‑oxadiazole‑ureas against triazole‑ or thiadiazole‑based inhibitors in the same enzyme assay, as documented in the 2020 Bentham Science screening campaign [3][4].

Physicochemical and ADME Tool Compound for In Silico Model Validation

The compound’s moderate molecular weight (252.29 g/mol), calculated LogP (≈ 1.5‑2.0), combination of aromatic heterocycles, and hydrogen‑bond donors (urea NH ×2) make it a suitable validation compound for in silico permeability, solubility, and metabolic stability models. Its procurement enables the generation of experimental cLogP, aqueous solubility, and Caco‑2 permeability data that can be used to benchmark predictions for oxadiazole‑thiophene‑urea series before initiating costly synthesis of novel analogs [1].

Quote Request

Request a Quote for 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.